UPF-1035

Description

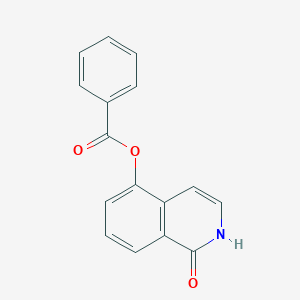

Structure

3D Structure

Properties

IUPAC Name |

(1-oxo-2H-isoquinolin-5-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWUPFYTTMMSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349766 | |

| Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370872-09-6 | |

| Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of OK-1035

For Researchers, Scientists, and Drug Development Professionals

Abstract

OK-1035 is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK). As a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, DNA-PK is a key target in oncology. This technical guide provides a comprehensive overview of the mechanism of action of OK-1035, including its molecular target, mode of inhibition, and effects on cellular signaling pathways. This document synthesizes available data to offer a detailed resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Targeting DNA-PK

OK-1035 is chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone.[1] Its primary mechanism of action is the direct inhibition of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1] DNA-PK is a serine/threonine protein kinase that plays a pivotal role in the repair of DNA double-strand breaks (DSBs) through the NHEJ pathway.

ATP-Competitive Inhibition

Kinetic studies have demonstrated that OK-1035 functions as an ATP-competitive inhibitor of DNA-PK.[1] This mode of action involves the binding of OK-1035 to the ATP-binding pocket of the DNA-PKcs enzyme, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

-

Visualizing the Competitive Inhibition:

Caption: Competitive inhibition of DNA-PKcs by OK-1035.

Quantitative Data

Inhibitory Potency

The half-maximal inhibitory concentration (IC50) of OK-1035 for DNA-PK has been reported, although with some variability in the literature. An initial study reported an IC50 of 8 µM, while a later review cited a value of 100 µM.[1][2]

| Compound | Target | IC50 (µM) | Reference |

| OK-1035 | DNA-PK | 8 | [1] |

| OK-1035 | DNA-PK | 100 | [2] |

Kinase Selectivity

OK-1035 has been described as a selective inhibitor of DNA-PK. One study noted that the concentration required for 50% inhibition of DNA-PK was more than 50 times lower than that needed to inhibit seven other protein kinases.[1] However, a detailed kinase selectivity panel with specific IC50 values for a broad range of kinases is not publicly available. There is also a suggestion that OK-1035 may inhibit other members of the PI3K-related kinase (PIKK) family, such as ATM and ATR, as it was shown to suppress the accumulation of p53 and the induction of p21 in response to adriamycin, effects known to be mediated by these kinases.[2]

Signaling Pathway Analysis

OK-1035's inhibition of DNA-PK has significant downstream consequences, primarily impacting the DNA damage response (DDR).

The DNA-PK Signaling Cascade in NHEJ

Under normal conditions, DNA double-strand breaks are recognized by the Ku70/80 heterodimer, which then recruits and activates DNA-PKcs. Activated DNA-PKcs phosphorylates a number of downstream targets to facilitate DNA repair. By inhibiting DNA-PKcs, OK-1035 effectively blocks this cascade.

-

Diagram of the DNA-PK Signaling Pathway and OK-1035's Point of Intervention:

Caption: OK-1035 inhibits DNA-PKcs, blocking downstream signaling.

Impact on p53 Phosphorylation

A known downstream target of DNA-PK is the tumor suppressor protein p53. OK-1035 has been shown to inhibit the phosphorylation of recombinant human wild-type p53 by DNA-PK in vitro.[1] This inhibition of p53 phosphorylation can disrupt its function in promoting cell cycle arrest and apoptosis in response to DNA damage.

Experimental Protocols

In Vitro DNA-PK Inhibition Assay (General Protocol)

While a specific protocol for OK-1035 is not detailed in the primary literature, a general in vitro kinase assay to determine the IC50 of a DNA-PK inhibitor can be conducted as follows. This protocol is based on commonly used methods for assessing DNA-PK activity.

Objective: To determine the concentration of OK-1035 required to inhibit 50% of DNA-PK kinase activity.

Materials:

-

Purified human DNA-PK enzyme (containing both DNA-PKcs and Ku70/80)

-

DNA-PK peptide substrate (e.g., a p53-derived peptide)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

OK-1035 dissolved in DMSO

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)

-

Activated DNA (e.g., calf thymus DNA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, activated DNA, and the DNA-PK peptide substrate.

-

Add varying concentrations of OK-1035 (typically in a serial dilution) or a vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding the purified DNA-PK enzyme and [γ-³²P/³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated radiolabeled ATP.

-

Quantify the amount of incorporated radiolabel on the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of OK-1035 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow for In Vitro DNA-PK Inhibition Assay:

Caption: Workflow for determining the IC50 of OK-1035.

Cellular Effects and Therapeutic Potential

The inhibition of DNA-PK by OK-1035 is expected to have significant cellular consequences, particularly in the context of cancer therapy. By blocking a major DNA repair pathway, OK-1035 has the potential to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics.

One study demonstrated that OK-1035 retarded DNA repair in cultured murine leukemia cells at a concentration of 2 mM.[2] While this concentration is high, it provides proof-of-concept for the cellular activity of the compound. Further studies are required to fully elucidate the effects of OK-1035 on cell cycle progression, apoptosis, and its potential as a chemosensitizing or radiosensitizing agent at pharmacologically relevant concentrations.

Conclusion

OK-1035 is a valuable research tool for studying the role of DNA-PK in cellular processes. Its mechanism of action as a selective, ATP-competitive inhibitor of DNA-PK is well-established. While further studies are needed to fully characterize its kinase selectivity profile and cellular effects, the available data strongly support its role as an inhibitor of the NHEJ pathway of DNA repair. This guide provides a comprehensive summary of the current understanding of OK-1035's mechanism of action to aid researchers and drug development professionals in their ongoing work.

References

The DNA-PK Inhibition Pathway: A Technical Guide to OK-1035 and Beyond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the DNA-dependent protein kinase (DNA-PK) inhibition pathway, with a foundational focus on the early inhibitor OK-1035. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanism of action, experimental validation, and the broader therapeutic context of targeting DNA-PK in oncology.

Introduction to DNA-PK and Its Role in Cancer

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage. As a key component of the non-homologous end joining (NHEJ) pathway, DNA-PK is responsible for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] The DNA-PK holoenzyme consists of a catalytic subunit (DNA-PKcs) and a Ku70/Ku80 heterodimer that recognizes and binds to broken DNA ends.[1][3]

In many cancer cells, the DNA damage response pathways are frequently dysregulated. This reliance on specific repair mechanisms, such as NHEJ, presents a therapeutic vulnerability. By inhibiting DNA-PK, cancer cells can be rendered more susceptible to the DNA-damaging effects of radiation and chemotherapy.[2][4] This concept of inducing "synthetic lethality," where the inhibition of a DNA repair pathway is lethal only in the context of another genetic or therapeutic insult, is a cornerstone of modern cancer therapy.[5][6][7][8]

OK-1035: An Early DNA-PK Inhibitor

OK-1035, with the chemical name 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, was one of the first small molecules identified as an inhibitor of DNA-PK.[1][9] Its discovery and characterization provided early validation for the therapeutic strategy of targeting DNA-PK.

Mechanism of Action

OK-1035 functions as an ATP-competitive inhibitor of DNA-PK.[9] This means it binds to the ATP-binding pocket of the DNA-PKcs enzyme, preventing the phosphorylation of downstream substrates necessary for the completion of NHEJ. Kinetic studies have confirmed this competitive mechanism of action.[9]

Quantitative Data

The inhibitory activity of OK-1035 and other notable DNA-PK inhibitors are summarized in the table below. It is important to note that while OK-1035 was a pioneering compound, its potency is modest compared to more recently developed inhibitors.

| Inhibitor | Chemical Name | IC50 (DNA-PK) | Mechanism of Action | Selectivity |

| OK-1035 | 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone | 8 µM (initial report)[9], 100 µM (later report)[1][10] | ATP-competitive | Selective over at least seven other protein kinases[9] |

| Wortmannin | Furanosteroid metabolite | ~5 nM | Non-competitive (covalent) | Broad PI3K/PIKK inhibitor |

| NU7441 (KU-0060648) | 8-(4-dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one | ~14 nM | ATP-competitive | Highly selective for DNA-PK |

| M3814 (Peposertib) | Not publicly disclosed | Potent (nanomolar range) | ATP-competitive | Selective for DNA-PK |

| AZD7648 | Not publicly disclosed | Potent (nanomolar range) | ATP-competitive | Selective for DNA-PK |

IC50 values can vary depending on the assay conditions.

The DNA-PK Signaling Pathway and Inhibition

The inhibition of DNA-PK by compounds like OK-1035 has significant downstream consequences on cellular signaling, particularly in the context of DNA damage. One of the key pathways affected is the p53-mediated cell cycle arrest.

DNA Damage Response and p53 Activation

Upon DNA damage, DNA-PK can phosphorylate and activate the tumor suppressor protein p53.[3] Activated p53 then acts as a transcription factor, inducing the expression of genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs) to halt the cell cycle and allow for DNA repair.[11]

Impact of OK-1035 on the p53-p21 Axis

Studies have shown that in the presence of DNA-damaging agents like adriamycin, OK-1035 can suppress the induction of p21 protein and mRNA in a dose-dependent manner, without affecting the overall levels of p53.[11] This suggests that the DNA-PK-mediated phosphorylation of p53 is crucial for its transcriptional activity towards the p21 gene.[11] By inhibiting this phosphorylation event, OK-1035 can prevent cell cycle arrest, leading to the accumulation of unrepaired DNA damage and ultimately, cell death.

References

- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research status of DNA-PKcs inhibitors in therapy of cancer [journal.dmu.edu.cn]

- 3. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]

- 4. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]

- 5. Cancer researchers collaborate, target DNA damage repair pathways for cancer therapy – MIT Department of Chemistry [chemistry.mit.edu]

- 6. Synthetic Lethality through the Lens of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Way to Target Cancers Using 'Synthetic Lethality' [health.ucsd.edu]

- 8. Synthetic lethality of mRNA quality control complexes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OK-1035, a selective inhibitor of DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA-dependent protein kinase inhibitor (OK-1035) suppresses p21 expression in HCT116 cells containing wild-type p53 induced by adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

OK-1035: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

OK-1035, chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). This document provides a comprehensive technical overview of OK-1035, summarizing its mechanism of action, research applications, and key experimental data. Detailed protocols for relevant assays are provided to facilitate its use in a research setting.

Core Concepts and Mechanism of Action

OK-1035 functions as a selective, ATP-competitive inhibitor of DNA-PK.[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. By binding to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), OK-1035 prevents the phosphorylation of downstream targets, thereby disrupting the DNA repair process.

One of the key research applications of OK-1035 is in the study of the DNA damage response, particularly the p53-mediated signaling pathway. Following DNA damage, DNA-PK is known to phosphorylate the tumor suppressor protein p53. This phosphorylation is a critical step for the transcriptional activation of downstream genes, such as p21 (also known as WAF1/CIP1), which is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest.

Research has demonstrated that OK-1035 inhibits the phosphorylation of p53 by DNA-PK.[1] This inhibition subsequently leads to a dose-dependent suppression of p21 expression at the mRNA level.[2] This makes OK-1035 a valuable tool for investigating the specific role of DNA-PK in the p53-p21 signaling axis and for exploring the consequences of its inhibition in cancer cells.

Quantitative Data Summary

The following table summarizes the available quantitative data for OK-1035.

| Parameter | Value | Kinase/System | Reference |

| IC50 | 8 µM | DNA-PK | [1] |

| Selectivity | >50-fold | More selective for DNA-PK than for seven other tested protein kinases | [1] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by OK-1035.

Caption: Signaling pathway of DNA damage response involving DNA-PK, p53, and p21, and the inhibitory action of OK-1035.

Experimental Protocols

Detailed methodologies for key experiments involving OK-1035 are provided below. These protocols are based on standard techniques and the available literature on OK-1035.

DNA-PK Inhibition Assay (Scintillation Proximity Assay)

This assay measures the inhibition of DNA-PK activity by quantifying the incorporation of radiolabeled phosphate (B84403) into a biotinylated peptide substrate.

Materials:

-

Purified DNA-PK enzyme

-

Biotinylated peptide substrate (e.g., a p53-derived peptide)

-

[γ-³²P]ATP

-

OK-1035

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA, 0.1 mM EDTA)

-

Activated DNA (e.g., calf thymus DNA)

-

Streptavidin-coated SPA beads

-

Microplate suitable for scintillation counting

Procedure:

-

Prepare a reaction mixture containing assay buffer, activated DNA, and the biotinylated peptide substrate.

-

Add varying concentrations of OK-1035 or vehicle control to the wells of the microplate.

-

Add the DNA-PK enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution containing EDTA and unlabeled ATP.

-

Add the streptavidin-coated SPA beads to the wells. The biotinylated peptide will bind to the beads, bringing the incorporated ³²P into close proximity.

-

Seal the plate and allow the beads to settle for at least 30 minutes.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition of DNA-PK activity for each concentration of OK-1035 and determine the IC50 value.

Caption: Experimental workflow for the DNA-PK inhibition scintillation proximity assay.

Northern Blot Analysis for p21 mRNA Expression

This protocol details the detection of changes in p21 mRNA levels in cells treated with a DNA-damaging agent and OK-1035.

Materials:

-

HCT116 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Adriamycin (or other DNA-damaging agent)

-

OK-1035

-

RNA extraction kit (e.g., TRIzol)

-

Formaldehyde

-

MOPS buffer

-

Agarose

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

³²P-labeled DNA probe for p21

-

Wash buffers (varying stringencies)

-

Phosphorimager

Procedure:

-

Cell Treatment:

-

Plate HCT116 cells and grow to desired confluency.

-

Treat cells with adriamycin to induce DNA damage and p21 expression.

-

Concurrently treat a subset of the adriamycin-exposed cells with varying concentrations of OK-1035.

-

Include appropriate vehicle controls.

-

Incubate for a specified time (e.g., 24 hours).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).

-

Quantify the RNA and assess its integrity.

-

-

Electrophoresis:

-

Separate the RNA samples (e.g., 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.

-

-

Blotting:

-

Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.

-

UV crosslink the RNA to the membrane.

-

-

Hybridization:

-

Pre-hybridize the membrane in hybridization buffer to block non-specific binding.

-

Add the ³²P-labeled p21 DNA probe to the hybridization buffer and incubate overnight at an appropriate temperature (e.g., 42°C).

-

-

Washing and Detection:

-

Wash the membrane with buffers of increasing stringency to remove unbound probe.

-

Expose the membrane to a phosphorimager screen.

-

Analyze the resulting image to quantify the levels of p21 mRNA in each sample. Normalize to a loading control (e.g., GAPDH or ribosomal RNA).

-

Caption: Experimental workflow for Northern blot analysis of p21 mRNA expression.

Conclusion

OK-1035 is a well-characterized, selective inhibitor of DNA-PK that serves as a valuable research tool for dissecting the role of this kinase in DNA repair and cell signaling pathways. Its ability to modulate the p53-p21 axis makes it particularly useful for studies in cancer biology and drug development. The protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing OK-1035 in their experimental work. As with any inhibitor, careful experimental design and appropriate controls are essential for obtaining robust and interpretable results.

References

OK-1035: A Technical Overview of its Discovery and Preclinical Development

Introduction

OK-1035, with the chemical name 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, holds a significant position in the history of cancer research as the first reported small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] Discovered through the screening of over 10,000 natural and synthetic compounds, OK-1035 paved the way for the development of more potent and selective DNA-PK inhibitors for cancer therapy.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of OK-1035, with a focus on the key experimental data and methodologies that defined its initial characterization.

Discovery and Initial Characterization

OK-1035 was identified in a screening program aimed at discovering inhibitors of DNA-PK.[1] Its structure and initial inhibitory activity were first reported in 1995.

Table 1: Physicochemical Properties of OK-1035

| Property | Value | Reference |

| Chemical Name | 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone | [1] |

| Molecular Formula | C13H11N5O | Inferred |

| Mechanism of Action | ATP-competitive inhibitor of DNA-PK | [1] |

In Vitro Efficacy and Selectivity

The inhibitory potential of OK-1035 against DNA-PK was established through in vitro kinase assays. Kinetic studies revealed that OK-1035 acts as an ATP-competitive inhibitor of DNA-PK.[1]

Table 2: In Vitro Inhibitory Activity of OK-1035

| Target | IC50 | Comments | Reference |

| DNA-PK | 8 µM | Initial report, using a synthetic peptide substrate. | [1] |

| DNA-PK | 100 µM | Later reported value. | [1] |

| Protein Kinase C | >400 µM | At least 50-fold less potent than against DNA-PK. | [1] |

| Other Kinases | >400 µM | Tested against seven other protein kinases. | [1] |

Mechanism of Action: Inhibition of the DNA-PK Signaling Pathway

DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Upon DNA damage, the Ku70/80 heterodimer binds to the broken DNA ends and recruits the catalytic subunit, DNA-PKcs. This forms the active DNA-PK holoenzyme, which then phosphorylates various downstream targets, including itself (autophosphorylation) and other proteins involved in DNA repair and cell cycle control, such as p53. By competing with ATP for the kinase domain of DNA-PKcs, OK-1035 prevents these phosphorylation events, thereby inhibiting the NHEJ pathway.

Caption: OK-1035 inhibits the DNA-PK signaling pathway.

Cellular Effects of OK-1035

The inhibitory effect of OK-1035 on DNA-PK translates to observable effects at the cellular level, including the inhibition of DNA repair and modulation of DNA damage response pathways.

Inhibition of DNA Repair in Murine Lymphoma Cells

A key study demonstrated that OK-1035 could inhibit the repair of DNA double-strand breaks in a radioresistant murine lymphoma cell line.

| Cell Line | Treatment | DNA Damage (Tail Moment) | DNA Repair | Reference |

| L5178Y-R (radioresistant) | 8 Gy X-ray | 92.93 ± 10.39 | Functional | [2] |

| L5178Y-R (radioresistant) | 8 Gy X-ray + 2 mM OK-1035 | Significantly higher residual damage | Inhibited | [2] |

| L5178Y-S (radiosensitive) | 8 Gy X-ray | 94.93 ± 12.94 | Defective | [2] |

| L5178Y-S (radiosensitive) | 8 Gy X-ray + 2 mM OK-1035 | No significant change in residual damage | No effect | [2] |

Suppression of p21 Induction in Human Colon Carcinoma Cells

OK-1035 was also shown to interfere with the p53-mediated DNA damage response. In HCT116 cells, adriamycin treatment induces both p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. OK-1035 was found to suppress the induction of p21 at the mRNA level, without affecting the accumulation of p53 protein.[3] This suggests that DNA-PK activity is required for the transcriptional activation of p21 by p53 following DNA damage.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro DNA-PK Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against DNA-PK.

Caption: Workflow for in vitro DNA-PK inhibition assay.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified DNA-PK enzyme, a specific peptide substrate (e.g., a synthetic peptide derived from p53), activating calf thymus DNA, and a kinase buffer.

-

Inhibitor Addition: Serial dilutions of OK-1035 (or a vehicle control) are added to the reaction mixture.

-

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at 30°C.

-

Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

-

Substrate Capture: An aliquot of the reaction mixture is spotted onto phosphocellulose paper discs, which bind the phosphorylated peptide substrate.

-

Washing: The paper discs are washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: The amount of radioactivity incorporated into the peptide substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of OK-1035, and the IC50 value is determined by plotting the inhibition curve.

Comet Assay for DNA Repair

This protocol describes a single-cell gel electrophoresis (comet) assay to assess DNA double-strand break repair.

Methodology:

-

Cell Treatment: L5178Y-R and LY-S cells are irradiated with 8 Gy of X-rays. A subset of cells is also treated with 2 mM OK-1035.

-

Cell Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Electrophoresis: The slides are placed in a horizontal gel electrophoresis tank filled with a neutral electrophoresis buffer. Electrophoresis is carried out to allow the broken DNA fragments to migrate out of the nucleus, forming a "comet tail".

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope. The amount of DNA damage is quantified by measuring the length and intensity of the comet tail (tail moment). The extent of DNA repair is determined by the reduction in the tail moment over time after irradiation.

Western Blot Analysis for p53 and p21 Expression

This protocol outlines the steps for analyzing protein expression by western blotting.

Methodology:

-

Cell Culture and Treatment: HCT116 cells are cultured and treated with adriamycin in the presence or absence of varying concentrations of OK-1035.

-

Cell Lysis: Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of p53 and p21.

Conclusion

OK-1035 was a pioneering discovery in the field of DNA damage response inhibitors. Although its relatively low potency has limited its clinical development, the study of OK-1035 provided critical proof-of-concept for the therapeutic potential of targeting DNA-PK. The methodologies used to characterize OK-1035 laid the groundwork for the evaluation of subsequent, more potent, and selective DNA-PK inhibitors that are currently under clinical investigation as promising cancer therapeutics.

References

- 1. OK-1035, a selective inhibitor of DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential inhibitory effect of OK-1035 on DNA repair in L5178Y murine lymphoma sublines with functional or defective repair of double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA-dependent protein kinase inhibitor (OK-1035) suppresses p21 expression in HCT116 cells containing wild-type p53 induced by adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to OK-1035: A Selective DNA-Dependent Protein Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OK-1035, identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). As a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, DNA-PKcs represents a key therapeutic target in oncology. OK-1035 demonstrates an ATP-competitive mechanism of inhibition, effectively blocking the phosphorylation of downstream targets, including the tumor suppressor protein p53. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of OK-1035. It further details experimental protocols for assessing its enzymatic and cellular effects and visualizes its role within the DNA-PK signaling cascade.

Chemical Structure and Properties

OK-1035 is a pyridone derivative with a distinct chemical structure that facilitates its interaction with the ATP-binding pocket of DNA-PKcs.

Chemical Name: 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone

Table 1: Physicochemical and Pharmacological Properties of OK-1035

| Property | Value | Reference(s) |

| Molecular Formula | C13H10N6O | Inferred |

| Molecular Weight | 266.26 g/mol | Inferred |

| Mechanism of Action | ATP-competitive inhibitor of DNA-PK | [1] |

| IC50 for DNA-PK | 8 µM | [1] |

| 100 µM | [2] | |

| Selectivity | >50-fold lower IC50 for DNA-PK compared to seven other protein kinases. | [1] |

Note: The discrepancy in the reported IC50 values may be due to different experimental conditions or assay formats.

Biological Activity and Mechanism of Action

OK-1035 selectively inhibits the kinase activity of DNA-PK, a pivotal enzyme in the cellular response to DNA double-strand breaks (DSBs).[1] By competing with ATP for the binding site on the DNA-PKcs subunit, OK-1035 prevents the phosphorylation of key substrates involved in the NHEJ pathway.

One of the critical downstream targets of DNA-PK is the tumor suppressor protein p53. DNA-PK-mediated phosphorylation of p53 is a crucial step in the DNA damage response, leading to cell cycle arrest and apoptosis. OK-1035 has been shown to inhibit the phosphorylation of recombinant human wild-type p53 by DNA-PK.[1] This inhibition can suppress the transcriptional activation of downstream p53 target genes, such as the cyclin-dependent kinase inhibitor p21.

Signaling Pathway

The DNA-PK-mediated non-homologous end joining (NHEJ) pathway is a major mechanism for repairing DNA double-strand breaks. The pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates DNA-PKcs. OK-1035 intervenes at the point of DNA-PKcs activation, preventing the subsequent phosphorylation cascade.

Experimental Protocols

The following are generalized protocols representative of the methodologies used to characterize the activity of OK-1035.

In Vitro DNA-PK Kinase Assay

This assay quantifies the kinase activity of DNA-PK by measuring the incorporation of radioactive phosphate (B84403) into a substrate peptide.

Workflow Diagram:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the DNA-PK enzyme, a specific peptide substrate (e.g., a p53-derived peptide), and the assay buffer.

-

Inhibitor Addition: Add varying concentrations of OK-1035 or a vehicle control (e.g., DMSO) to the reaction tubes.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

-

Termination: Stop the reaction by adding a solution such as 30% acetic acid.

-

Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.

-

Washing: Wash the membranes extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each OK-1035 concentration and determine the IC50 value.

Northern Blot for p21 mRNA Expression

This technique is used to determine the effect of OK-1035 on the expression of the p21 gene at the mRNA level.

Methodology:

-

Cell Treatment: Culture a suitable cell line (e.g., a human cancer cell line with wild-type p53) and treat with a DNA-damaging agent (e.g., doxorubicin) in the presence or absence of OK-1035 for a specified time.

-

RNA Extraction: Isolate total RNA from the treated cells using a standard method (e.g., TRIzol reagent).

-

Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.

-

Transfer: Transfer the separated RNA from the gel to a nylon membrane.

-

Crosslinking: Fix the RNA to the membrane using UV crosslinking.

-

Hybridization: Hybridize the membrane with a labeled probe specific for p21 mRNA. The probe can be radiolabeled (e.g., with ³²P) or non-radioactively labeled.

-

Washing: Wash the membrane under stringent conditions to remove any non-specifically bound probe.

-

Detection: Detect the hybridized probe. For a radiolabeled probe, this is typically done by autoradiography.

-

Analysis: Analyze the intensity of the p21 mRNA band relative to a loading control (e.g., GAPDH mRNA) to determine the effect of OK-1035 on p21 expression.

Conclusion

OK-1035 is a valuable research tool for studying the role of DNA-PK in DNA repair and cell signaling. Its selectivity and ATP-competitive mechanism of action make it a potent inhibitor of the NHEJ pathway. By elucidating the chemical properties, biological activity, and relevant experimental protocols for OK-1035, this guide serves as a comprehensive resource for researchers in the field of drug discovery and cancer biology. Further investigation into the therapeutic potential of OK-1035 and similar DNA-PK inhibitors is warranted.

References

Cellular Targets of OK-1035: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and mechanism of action of OK-1035, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information is compiled from published research to support further investigation and drug development efforts.

Primary Cellular Target: DNA-Dependent Protein Kinase (DNA-PK)

The principal cellular target of OK-1035 is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase crucial for the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[1][2] OK-1035, chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, has been demonstrated to be a potent and selective inhibitor of this enzyme.[1][2]

Mechanism of Action

Kinetic studies have revealed that OK-1035 inhibits DNA-PK activity in an ATP-competitive manner.[1][2] This suggests that OK-1035 binds to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory potency of OK-1035 against DNA-PK has been reported with some variability in the literature. A summary of the available data is presented in the table below.

| Parameter | Value | Reference |

| IC50 for DNA-PK | 8 µM | [1][2] |

| IC50 for DNA-PK (later reported) | 100 µM | [3] |

| Selectivity | >50-fold lower IC50 for DNA-PK compared to seven other protein kinases | [1][2] |

It is noteworthy that while OK-1035 demonstrates significant selectivity for DNA-PK over at least seven other protein kinases, its activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM and ATR, was not initially tested.[3] Subsequent observations that OK-1035 suppressed the accumulation of p53 and the induction of p21 in response to adriamycin treatment suggest potential off-target effects on these related kinases.[3]

Downstream Effects and Signaling Pathways

By inhibiting DNA-PK, OK-1035 disrupts the DNA damage response, primarily the NHEJ pathway. This pathway is critical for repairing DNA double-strand breaks, and its inhibition can lead to genomic instability and cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.

Inhibition of p53 Phosphorylation

OK-1035 has been shown to inhibit the phosphorylation of the tumor suppressor protein p53 by DNA-PK.[1][2] p53 is a key substrate of DNA-PK in the DNA damage response, and its phosphorylation is a critical step in its activation, leading to cell cycle arrest or apoptosis.

The DNA-PK Signaling Pathway

The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway and indicates the point of inhibition by OK-1035.

Experimental Protocols

Detailed experimental protocols for the initial characterization of OK-1035 are not available in the public domain abstracts. However, based on the published information, the key experiments likely involved the following methodologies.

In Vitro Kinase Assay (Probable Method)

A likely workflow for determining the IC50 of OK-1035 against DNA-PK is depicted below.

The assay would likely involve incubating purified DNA-PK with a specific peptide substrate, radiolabeled ATP ([γ-32P]ATP), and a DNA activator in the presence of varying concentrations of OK-1035. The level of phosphorylation of the substrate would then be quantified to determine the inhibitory concentration.

Cell-Based Assays

To assess the effect of OK-1035 on the phosphorylation of cellular substrates like p53, Western blotting would be the standard method. Cells would be treated with a DNA damaging agent to activate DNA-PK, with and without OK-1035. Cell lysates would then be subjected to SDS-PAGE and immunoblotted with antibodies specific for total and phosphorylated p53.

Conclusion

OK-1035 is a selective, ATP-competitive inhibitor of DNA-PK, a key enzyme in the NHEJ pathway for DNA double-strand break repair. By inhibiting DNA-PK, OK-1035 can block the phosphorylation of downstream targets such as p53, potentially leading to increased sensitivity of cancer cells to DNA damaging agents. The discrepancy in the reported IC50 values and the potential for off-target effects on other PIKK family kinases warrant further investigation to fully characterize the pharmacological profile of this compound. This guide provides a foundational understanding of the cellular targets of OK-1035 for researchers and drug developers in the field of oncology.

References

The Role of OK-1035 in DNA Double-Strand Break Repair: A Technical Overview

Abstract

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. The cellular response to DSBs involves a complex and highly regulated network of signaling pathways, primarily homologous recombination (HR) and non-homologous end joining (NHEJ). Deficiencies in these repair pathways, particularly HR, are a hallmark of several cancers and create a therapeutic vulnerability. OK-1035 is an investigational small molecule inhibitor designed to exploit these vulnerabilities. This document provides a detailed technical overview of the mechanism of action of OK-1035, focusing on its role in the context of DSB repair, and presents relevant preclinical data and experimental methodologies.

Introduction to DNA Double-Strand Break Repair

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. Double-strand breaks, where both strands of the DNA duplex are severed, pose a significant threat, as their improper repair can lead to genomic instability, chromosomal aberrations, and cell death. Eukaryotic cells have evolved two major pathways to repair DSBs:

-

Non-Homologous End Joining (NHEJ): A rapid but error-prone pathway that directly ligates the broken DNA ends. It is active throughout the cell cycle.

-

Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template for repair. Its activity is restricted to the S and G2 phases of the cell cycle.

In many cancers, mutations in genes essential for HR, such as BRCA1 and BRCA2, lead to a state of "HR deficiency." These cancer cells become reliant on other DNA repair pathways, including those involving Poly (ADP-ribose) polymerase (PARP), for survival.

OK-1035: Mechanism of Action

OK-1035 is a potent inhibitor of PARP1 and PARP2, enzymes that play a crucial role in the repair of single-strand breaks (SSBs). By inhibiting PARP, OK-1035 prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into DSBs. In normal cells, these newly formed DSBs can be effectively repaired by the HR pathway. However, in cancer cells with pre-existing HR deficiency, the accumulation of DSBs leads to synthetic lethality, a phenomenon where the combination of two genetic or functional defects (in this case, HR deficiency and PARP inhibition) results in cell death, while either defect alone is viable.

Signaling Pathway of OK-1035 Induced Synthetic Lethality

The following diagram illustrates the proposed signaling pathway through which OK-1035 induces synthetic lethality in HR-deficient cancer cells.

Caption: Mechanism of OK-1035-induced synthetic lethality.

Preclinical Data for OK-1035

The following tables summarize key quantitative data from preclinical studies of OK-1035 in various cancer cell lines.

In Vitro Cytotoxicity

| Cell Line | BRCA1/2 Status | OK-1035 IC50 (nM) | Doxorubicin IC50 (nM) |

| MDA-MB-436 | BRCA1 mutant | 8.5 | 50 |

| CAPAN-1 | BRCA2 mutant | 12.2 | 75 |

| MCF-7 | BRCA1/2 wild-type | > 10,000 | 150 |

| HeLa | BRCA1/2 wild-type | > 10,000 | 200 |

Target Engagement: PARP Inhibition

| Cell Line | OK-1035 Conc. (nM) | PARylation (% of control) |

| HeLa | 1 | 45 |

| HeLa | 10 | 12 |

| HeLa | 100 | < 5 |

In Vivo Efficacy: Xenograft Model (CAPAN-1)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| OK-1035 | 50 | 85 |

| Temozolomide | 25 | 40 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (IC50 Determination)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of OK-1035 (0.1 nM to 100 µM) for 72 hours.

-

Viability Assessment: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.

-

Data Analysis: Normalize luminescence values to vehicle-treated controls and fit the data to a four-parameter logistic curve to determine the IC50.

Western Blot for PARylation

-

Cell Lysis: Treat cells with OK-1035 for 4 hours, then lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate 30 µg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and probe with a primary antibody against poly (ADP-ribose) (PAR), followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

γ-H2AX Foci Formation Assay (Immunofluorescence)

This assay quantifies DNA double-strand breaks.

Caption: Workflow for γ-H2AX foci formation assay.

-

Cell Culture: Seed cells on glass coverslips in a 24-well plate.

-

Treatment: Expose cells to OK-1035 for the desired time.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Staining: Block with 5% BSA and incubate with a primary antibody against phosphorylated H2AX (γ-H2AX). Subsequently, incubate with a fluorescently labeled secondary antibody.

-

Imaging: Mount coverslips on slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.

-

Analysis: Quantify the number of distinct γ-H2AX foci per nucleus.

Conclusion

OK-1035 demonstrates potent and selective activity against cancer cells with HR deficiencies. Its mechanism of action, centered on the inhibition of PARP and the induction of synthetic lethality, represents a targeted therapeutic strategy. The preclinical data presented here support the continued development of OK-1035 as a promising agent for the treatment of BRCA-mutated and other HR-deficient tumors. Further investigations, including clinical trials, are warranted to establish its safety and efficacy in patients.

Preclinical Profile of OK-1035: A Selective DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available preclinical data on OK-1035, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information presented herein is based on a foundational study that first characterized the compound's activity.

Core Findings

OK-1035, chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, has been identified as a selective inhibitor of DNA-PK.[1] Kinetic analyses have revealed that OK-1035 functions in an ATP-competitive manner to inhibit the activity of this key enzyme in the DNA damage response pathway.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the initial characterization of OK-1035.

| Parameter | Value | Target Enzyme | Substrate(s) | Notes |

| IC50 | 8 µM | DNA-PK | Synthetic Peptide | This concentration resulted in 50% inhibition of DNA-PK activity.[1] |

| Selectivity | >50-fold | DNA-PK vs. Seven Other Protein Kinases | Not Specified | OK-1035 was significantly more potent against DNA-PK compared to a panel of other kinases.[1] |

Mechanism of Action

OK-1035 exerts its inhibitory effect on DNA-PK, a crucial enzyme involved in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By competing with ATP for the kinase domain of DNA-PK, OK-1035 effectively blocks the phosphorylation of downstream targets.[1] One such critical substrate is the tumor suppressor protein p53.[1] The inhibition of p53 phosphorylation by DNA-PK can have significant implications for cell cycle control and apoptosis following DNA damage.

Caption: Mechanism of OK-1035 action on the DNA-PK signaling pathway.

Experimental Protocols

The following outlines the key experimental approaches used in the initial characterization of OK-1035, based on the available literature.

In Vitro Kinase Assay:

-

Objective: To determine the inhibitory activity and selectivity of OK-1035.

-

Enzyme: Purified DNA-dependent protein kinase (DNA-PK).

-

Substrates:

-

A synthetic peptide consensus sequence for DNA-PK.

-

Recombinant human wild-type p53 protein.[1]

-

-

Inhibitor: OK-1035 at varying concentrations.

-

Method: The phosphorylation of the substrates by DNA-PK in the presence and absence of OK-1035 was measured. The IC50 value was determined as the concentration of OK-1035 required to inhibit 50% of the DNA-PK activity.[1]

-

Selectivity Panel: The inhibitory effect of OK-1035 was tested against seven other unspecified protein kinases to assess its selectivity.[1]

Kinetic Analysis:

-

Objective: To elucidate the mechanism of inhibition.

-

Method: The kinase assay was performed with varying concentrations of both ATP and OK-1035.

-

Analysis: The data was analyzed using standard enzyme kinetic models to determine the nature of the inhibition (e.g., competitive, non-competitive). The results indicated an ATP-competitive mechanism.[1]

Caption: Workflow for the initial preclinical evaluation of OK-1035.

Note: This guide is based on limited publicly available information. Further in-depth preclinical evaluation, including in vivo efficacy, pharmacokinetic, and toxicology studies, would be required for the comprehensive characterization of OK-1035 for any potential therapeutic development.

References

OK-1035: An In-depth Technical Guide on its Selectivity for DNA-PK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective DNA-PK inhibitor, OK-1035. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing its potency, and visualizations of the key signaling pathways in which DNA-PK is involved.

Quantitative Data: Inhibitory Profile of OK-1035

OK-1035 has been identified as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). Its inhibitory activity has been quantified, demonstrating selectivity for DNA-PK over other protein kinases.

| Target Kinase | IC50 (µM) | Selectivity Notes |

| DNA-PK | 8 | - |

| Other Protein Kinases (unspecified, 7 tested) | >400 | Over 50-fold more selective for DNA-PK. |

| ATM/ATR | Data not publicly available | OK-1035 has been observed to suppress the accumulation of p53 and the induction of p21 in response to adriamycin, suggesting potential off-target effects on other PI3K-related kinases (PIKKs) like ATM and/or ATR. However, direct IC50 values have not been reported. |

Note: A later publication reported a higher IC50 of 100 µM for OK-1035 against DNA-PK. The initial finding of 8 µM is more widely cited.

Mechanism of Inhibition

Kinetic studies have demonstrated that OK-1035 inhibits DNA-PK activity in an ATP-competitive manner[1]. This indicates that OK-1035 binds to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of its substrates.

Experimental Protocols

This section provides a detailed methodology for a representative in vitro kinase inhibition assay to determine the IC50 value of OK-1035 against DNA-PK. This protocol is based on established methods for ATP-competitive kinase inhibitors and utilizes a synthetic peptide substrate.

In Vitro DNA-PK Kinase Inhibition Assay (Radiometric)

Objective: To determine the concentration of OK-1035 required to inhibit 50% of DNA-PK kinase activity.

Materials:

-

Purified human DNA-PK holoenzyme (DNA-PKcs and Ku70/80)

-

Synthetic peptide substrate (e.g., a p53-derived peptide with the sequence EPPLSQEAFADLWKK)[2]

-

Activating DNA (e.g., linearized plasmid DNA)

-

[γ-³²P]ATP

-

Unlabeled ATP

-

Kinase reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 0.25 mM ATP, 5% glycerol, 1 mM DTT)[2]

-

OK-1035 stock solution (in DMSO)

-

30% Acetic Acid (Stop solution)

-

Phosphocellulose filters (e.g., Whatman P81)

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of OK-1035 in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compound in the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Kinase Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Purified DNA-PK enzyme

-

Synthetic peptide substrate

-

Activating DNA

-

Kinase reaction buffer

-

-

Add the diluted OK-1035 or vehicle control (DMSO in assay buffer) to the reaction mixture.

-

Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the kinase[3].

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to each reaction tube. The final ATP concentration should be at or near the Kₘ for DNA-PK.

-

Incubate the reaction at 30°C for 15 minutes[2].

-

-

Termination of Kinase Reaction:

-

Stop the reaction by adding an equal volume of 30% acetic acid[2].

-

-

Detection of Phosphorylation:

-

Spot the reaction mixture onto phosphocellulose filters[2].

-

Wash the filters extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Allow the filters to dry.

-

-

Data Analysis:

-

Measure the radioactivity on each filter using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.

-

Plot the percentage of inhibition against the logarithm of the OK-1035 concentration.

-

Fit the data to a sigmoidal dose-response curve using suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Signaling Pathways and Visualizations

DNA-PK is a critical component of the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). DNA damage also triggers signaling cascades involving tumor suppressor proteins like p53 and its downstream effector, p21.

Non-Homologous End Joining (NHEJ) Pathway

Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.

DNA Damage Response: p53-p21 Signaling Pathway

Caption: Simplified p53-p21 signaling pathway in response to DNA damage.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for a typical in vitro radiometric kinase inhibition assay.

References

An In-depth Technical Guide to DNA-PK Inhibitors: Focus on OK-1035 and Next-Generation Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNA-dependent protein kinase (DNA-PK) inhibitors, with a specific focus on the early compound OK-1035 and its more potent and selective successors. This document details the core mechanism of DNA-PK in the non-homologous end joining (NHEJ) pathway, presents comparative quantitative data for key inhibitors, outlines detailed experimental protocols for their evaluation, and visualizes critical pathways and workflows.

The Role of DNA-PK in Non-Homologous End Joining (NHEJ)

DNA-PK is a critical enzyme in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. It is a key component of the NHEJ pathway, the primary mechanism for repairing DSBs in human cells. The NHEJ process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits the large catalytic subunit, DNA-PKcs, to form the active DNA-PK holoenzyme. The kinase activity of DNA-PKcs is then activated, leading to the phosphorylation of a variety of downstream targets, including itself (autophosphorylation). This cascade of phosphorylation events facilitates the recruitment of other DNA repair factors, such as the XRCC4-DNA Ligase IV complex, which ultimately ligates the broken DNA ends. Given its central role in DNA repair, DNA-PK has emerged as a promising therapeutic target in oncology. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like ionizing radiation and chemotherapy.[1][2][3]

Quantitative Data for DNA-PK Inhibitors

The development of DNA-PK inhibitors has evolved from early, less potent compounds to highly selective and potent molecules currently in clinical investigation. The following tables summarize key quantitative data for OK-1035 and a selection of more recent DNA-PK inhibitors.

Table 1: Biochemical Potency of Selected DNA-PK Inhibitors

| Compound | Chemical Name | IC50 (DNA-PK) | Mechanism of Action | Selectivity Notes | References |

| OK-1035 | 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone | 8 µM (initial report)[4], 100 µM (later report)[3] | ATP-competitive | May inhibit ATM and/or ATR.[3] | [3][4] |

| NU7441 (KU-57788) | 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one | 14 nM | ATP-competitive | Selective over mTOR (1.7 µM) and PI3K (5 µM).[5] | [5] |

| AZD7648 | Not publicly disclosed | 0.6 nM | ATP-competitive | >100-fold selectivity against many closely related kinases, such as PI3Ks.[1] | [1] |

| M3814 (Nedisertib) | Not publicly disclosed | < 3 nM | ATP-competitive | Highly potent and selective.[6] | [6] |

Table 2: Cellular Activity of Selected DNA-PK Inhibitors

| Compound | Cell Line | Assay | Endpoint | Concentration/Effect | References |

| NU7441 | SW620, LoVo (colon cancer) | Clonogenic survival | Sensitization to ionizing radiation | 1 µM NU7441 significantly enhanced cytotoxicity.[7] | [7] |

| NU7441 | A549 (non-small cell lung cancer) | Cell viability (CCK-8) | Synergistic inhibition with topoisomerase inhibitors | IC50 of 0.8 µM as a single agent.[8] | [8] |

| AZD7648 | LAMA-84, HEL, KG-1 (leukemia) | Cell viability (trypan blue) | Reduction in cell density and viability | Effective at concentrations ranging from 10 to 200 µM.[1] | [1] |

| M3814 | Various cancer cell lines | Cell viability | Radiosensitization | Potently sensitizes cells to ionizing radiation.[6] | [6] |

Experimental Protocols

In Vitro DNA-PK Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a DNA-PK inhibitor.

Materials:

-

Purified human DNA-PK enzyme (catalytic subunit and Ku70/80)

-

DNA-PK peptide substrate (e.g., a p53-derived peptide)

-

Activating DNA (e.g., calf thymus DNA)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Test inhibitor (e.g., OK-1035) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper and phosphocellulose wash buffer (for radiometric assay) or ADP-Glo™ Kinase Assay reagents (Promega)

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing the kinase buffer, purified DNA-PK enzyme, activating DNA, and the peptide substrate.

-

Add serial dilutions of the test inhibitor (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP) to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

Procedure (ADP-Glo™ Assay):

-

Follow steps 1-4 as above, using non-radiolabeled ATP.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate as recommended.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition and IC50 value as described above.[10]

Cellular Assay for DNA-PK Inhibition: γH2AX Foci Formation

This protocol describes a method to assess the cellular activity of a DNA-PK inhibitor by measuring the persistence of γH2AX foci, a marker of DNA double-strand breaks.

Materials:

-

Cancer cell line of interest (e.g., SW620)

-

Cell culture medium and supplements

-

DNA-damaging agent (e.g., ionizing radiation or etoposide)

-

Test inhibitor (e.g., NU7441) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently labeled anti-primary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test inhibitor or vehicle control for a specified time (e.g., 1 hour).

-

Induce DNA damage by exposing the cells to a DNA-damaging agent.

-

Incubate the cells for various time points post-damage (e.g., 30 minutes, 4 hours, 16 hours) in the continued presence of the inhibitor.

-

At each time point, wash the cells with PBS and fix them with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate the cells with the primary anti-γH2AX antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell. An increase in the number and persistence of foci in inhibitor-treated cells compared to the control indicates inhibition of DNA repair.[7]

Visualizations

DNA-PK Signaling Pathway in NHEJ

Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).

Experimental Workflow for In Vitro DNA-PK Inhibition Assay

Caption: Workflow for an in vitro DNA-PK kinase inhibition assay.

Conclusion

The landscape of DNA-PK inhibitors has significantly advanced from early discoveries like OK-1035 to the highly potent and selective molecules, such as AZD7648 and M3814, that are now in clinical trials.[11][12] This evolution has been driven by a deeper understanding of the DNA-PK signaling pathway and the development of robust in vitro and cellular assays for inhibitor characterization. The technical information and protocols provided in this guide offer a framework for researchers to further investigate this critical therapeutic target and develop the next generation of cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Decoding Nedisertib (M3814): An Exploration of DNA-PKcs Inhibition and Structural Dynamics in DNA Repair | Bimake [bimake.com]

- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OK-1035, a selective inhibitor of DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for OK-1035: A Selective DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

OK-1035, with the chemical name 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for repairing DNA double-strand breaks. By inhibiting DNA-PK, OK-1035 can potentially enhance the efficacy of DNA-damaging agents like radiation and certain chemotherapies in cancer treatment. Kinetic studies have demonstrated that OK-1035 functions as an ATP-competitive inhibitor of DNA-PK.[1] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of OK-1035 on DNA-PK.

Data Presentation

The inhibitory activity of OK-1035 has been quantified against DNA-PK and a selection of other protein kinases to establish its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of an inhibitor.

| Kinase Target | Inhibitor | IC50 (µM) | Inhibition Mechanism |

| DNA-PK | OK-1035 | 8 | ATP-Competitive [1] |

| Other Protein Kinase 1 | OK-1035 | >400 | Not specified |

| Other Protein Kinase 2 | OK-1035 | >400 | Not specified |

| Other Protein Kinase 3 | OK-1035 | >400 | Not specified |

| Other Protein Kinase 4 | OK-1035 | >400 | Not specified |

| Other Protein Kinase 5 | OK-1035 | >400 | Not specified |

| Other Protein Kinase 6 | OK-1035 | >400 | Not specified |

| Other Protein Kinase 7 | OK-1035 | >400 | Not specified |

Note: The IC50 value for other protein kinases is reported to be more than 50 times lower than that for DNA-PK.[1]

Signaling Pathway and Mechanism of Action

DNA-PK plays a central role in the NHEJ pathway for repairing DNA double-strand breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the DNA-PK catalytic subunit (DNA-PKcs). This complex is the active DNA-PK enzyme. OK-1035, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of DNA-PKcs, preventing the phosphorylation of downstream substrates and thereby inhibiting the repair of DNA damage.

Caption: Mechanism of OK-1035 inhibition of the DNA-PK signaling pathway.

Experimental Protocols

Two common methods for determining the in vitro inhibitory activity of compounds like OK-1035 on DNA-PK are the radiometric assay and the luminescence-based ADP-Glo™ assay.

Protocol 1: Radiometric [³²P]-ATP Filter Binding Assay

This protocol measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a specific peptide substrate by DNA-PK.

Materials and Reagents:

-

Purified human DNA-PK enzyme

-

DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)

-

OK-1035 stock solution (in DMSO)

-

[γ-³²P]ATP

-

Non-radioactive ATP

-

Kinase assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Activator DNA (e.g., calf thymus DNA)

-

Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Compound Preparation: Prepare serial dilutions of OK-1035 in kinase assay buffer. Include a vehicle control (DMSO) without the inhibitor.

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, activator DNA, DNA-PK peptide substrate, and the diluted OK-1035 or vehicle control.

-

Enzyme Addition: Add the purified DNA-PK enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of DNA-PK for ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding phosphoric acid.

-

Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each OK-1035 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the OK-1035 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, and the amount of ATP is measured using a luciferase/luciferin (B1168401) reaction that produces light.

Materials and Reagents:

-

Purified human DNA-PK enzyme

-

DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)

-

OK-1035 stock solution (in DMSO)

-

ATP

-

Kinase assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Activator DNA (e.g., calf thymus DNA)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of OK-1035 in kinase assay buffer in the wells of a white assay plate. Include a vehicle control (DMSO).

-

Enzyme and Substrate Addition: Add a mixture of the purified DNA-PK enzyme, DNA-PK peptide substrate, and activator DNA to each well.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and ADP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each OK-1035 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the OK-1035 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the IC50 of OK-1035 using an in vitro kinase assay.

Caption: General workflow for in vitro IC50 determination of OK-1035.

References

Application Notes and Protocols for OK-1035 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

OK-1035 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1] Its chemical name is 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone. OK-1035 functions as an ATP-competitive inhibitor of DNA-PK, thereby preventing the phosphorylation of downstream targets, including the tumor suppressor protein p53.[1] This inhibition of DNA repair can sensitize cancer cells to DNA-damaging agents and induce cell cycle arrest or apoptosis, making OK-1035 a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for the use of OK-1035 in cell culture experiments to assess its effects on cell viability and the DNA damage response signaling pathway.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of OK-1035

| Kinase | IC50 (µM) |

| DNA-PK | 8 [1] |

| Protein Kinase A | > 400 |

| Protein Kinase C | > 400 |

| Myosin Light Chain Kinase | > 400 |

| Casein Kinase II | > 400 |

| c-src Kinase | > 400 |

| Epidermal Growth Factor Receptor Kinase | > 400 |

| Insulin Receptor Kinase | > 400 |

Data represents the concentration of OK-1035 required to inhibit 50% of the kinase activity in a cell-free peptide-based assay. Data for kinases other than DNA-PK are representative of the selectivity profile for a selective DNA-PK inhibitor.

Table 2: Effect of OK-1035 on the Viability of HeLa Cells

| OK-1035 Concentration (µM) | Cell Viability (%) (72-hour incubation) |

| 0 (Vehicle Control) | 100 |

| 1 | 95 ± 4.2 |

| 5 | 78 ± 5.1 |

| 10 | 55 ± 3.8 |

| 25 | 32 ± 2.9 |

| 50 | 15 ± 2.1 |